

# Commercial Sources and Applications of High-Purity $(\pm)$ 5,6-DHET Lactone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:  $(\pm)$ 5,6-DHET lactone

Cat. No.: B032696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of high-purity  $(\pm)$ 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid 1,5-lactone, commonly known as **( $\pm$ )5,6-DHET lactone**. It includes detailed application notes and experimental protocols for its quantification and use in studying vascular responses.

## Commercial Availability

High-purity **( $\pm$ )5,6-DHET lactone** is available from several commercial suppliers. The following table summarizes the offerings from prominent vendors to facilitate selection for research and development purposes.

| Supplier                 | Catalog Number(s)             | Purity                | Formulation           | Available Quantities | Storage       |
|--------------------------|-------------------------------|-----------------------|-----------------------|----------------------|---------------|
| Cayman Chemical          | 18343                         | ≥90%                  | A solution in ethanol | 25 µg, 50 µg, 100 µg | -20°C         |
| 10007261                 | ≥98%                          | A solution in ethanol | 25 µg, 50 µg, 100 µg  | -20°C                |               |
| Amsbio                   | 25-G,<br>AMS.T36556-<br>250-G | Not Specified         | Not Specified         | 25 µg, 250 µg        | Not Specified |
| TargetMol Chemicals Inc. | Not Specified                 | Not Specified         | Not Specified         | Not Specified        | Not Specified |
| Sapphire Bioscience      | 18343                         | ≥90%                  | A solution in ethanol | 25 µg, 50 µg, 100 µg | -20°C         |

## Application Notes

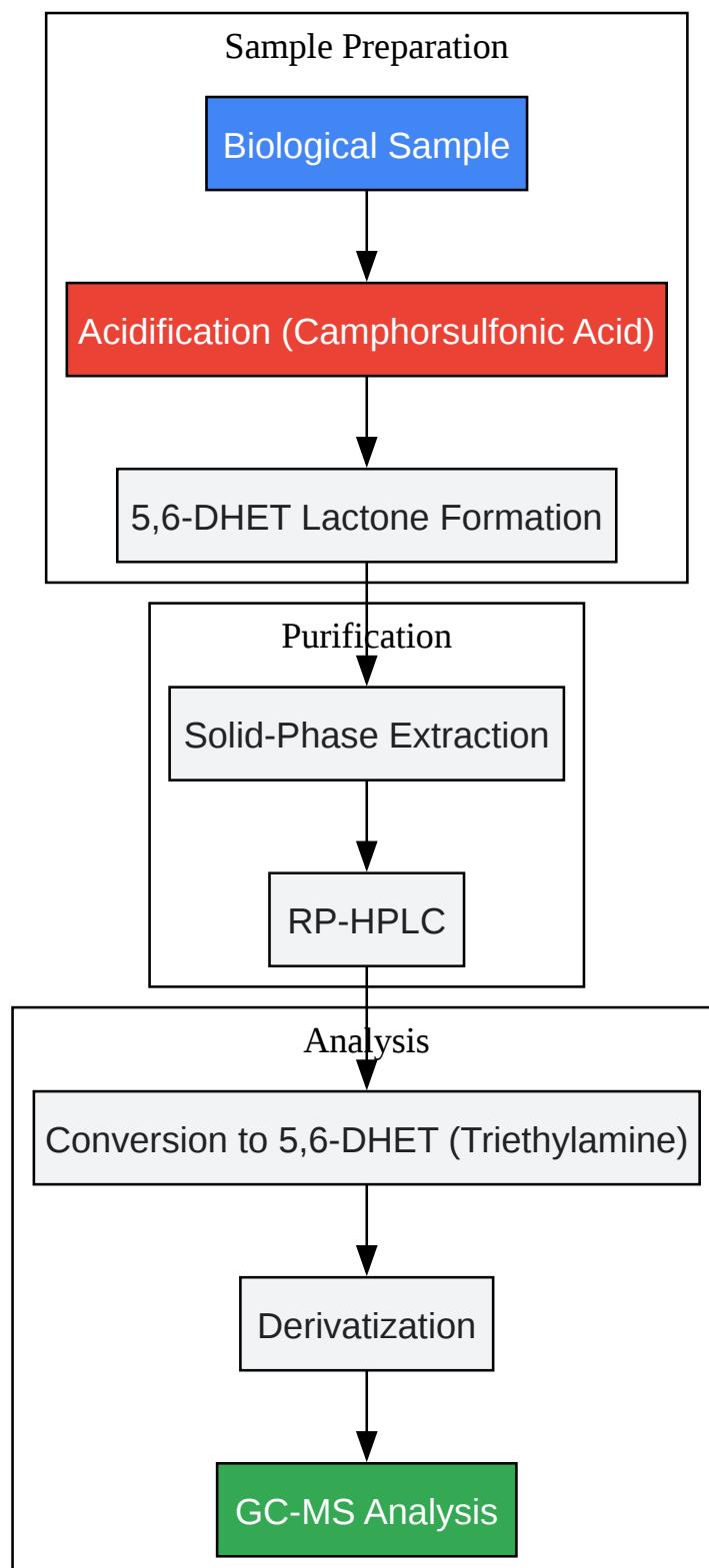
**(±)5,6-DHET lactone** is a stable, cyclic ester derivative of **(±)5,6-dihydroxyeicosatrienoic acid (5,6-DHET)**. Its stability makes it a useful intermediate for the quantification of the biologically active but labile 5,6-epoxyeicosatrienoic acid (5,6-EET)[\[1\]](#)[\[2\]](#)[\[3\]](#). In biological systems, 5,6-EET can be rapidly converted to 5,6-DHET, which can then lactonize to form 5,6-DHET lactone.

Recent studies have also identified **(±)5,6-DHET lactone** as a potent vasodilator and a potential endothelium-derived hyperpolarizing factor (EDHF)[\[4\]](#)[\[5\]](#). This has significant implications for cardiovascular research and the development of novel therapeutics targeting hypertension and vascular dysfunction.

## Experimental Protocols

### Protocol 1: Quantification of 5,6-EET via Conversion to (±)5,6-DHET Lactone and GC-MS Analysis

This protocol is adapted from the method described by Fulton et al. (1998) and is designed for the sensitive and specific measurement of 5,6-EET in biological samples[1][2][3].


#### Materials:

- Biological sample (e.g., perfusate from isolated organs)
- **(±)5,6-DHET lactone** standard
- Internal standard (e.g., deuterated 5,6-DHET lactone)
- Camphorsulfonic acid
- Triethylamine
- Solvents: Chloroform (dehydrated), Methanol, Water
- Solid-phase extraction (SPE) cartridges
- GC-MS system

#### Procedure:

- Sample Preparation and Lactonization:
  - To the biological sample, add the internal standard.
  - Acidify the sample with camphorsulfonic acid in dehydrated chloroform. This rapidly converts both 5,6-EET and 5,6-DHET to 5,6-DHET lactone[2].
  - Incubate for 40 minutes to ensure complete conversion[6].
- Purification:
  - Extract the lipids from the sample using a suitable method (e.g., solid-phase extraction).
  - Further purify the 5,6-DHET lactone using reverse-phase high-performance liquid chromatography (RP-HPLC)[1][2].

- Conversion to 5,6-DHET:
  - Treat the purified 5,6-DHET lactone with triethylamine in the presence of methanol and water for 60 minutes. This quantitatively converts the lactone back to 5,6-DHET[6].
- Derivatization and GC-MS Analysis:
  - Derivatize the resulting 5,6-DHET to a volatile ester (e.g., pentafluorobenzyl ester) for GC-MS analysis.
  - Analyze the sample using a GC-MS system with selected ion monitoring (SIM) to quantify the endogenous 5,6-DHET relative to the internal standard[2].

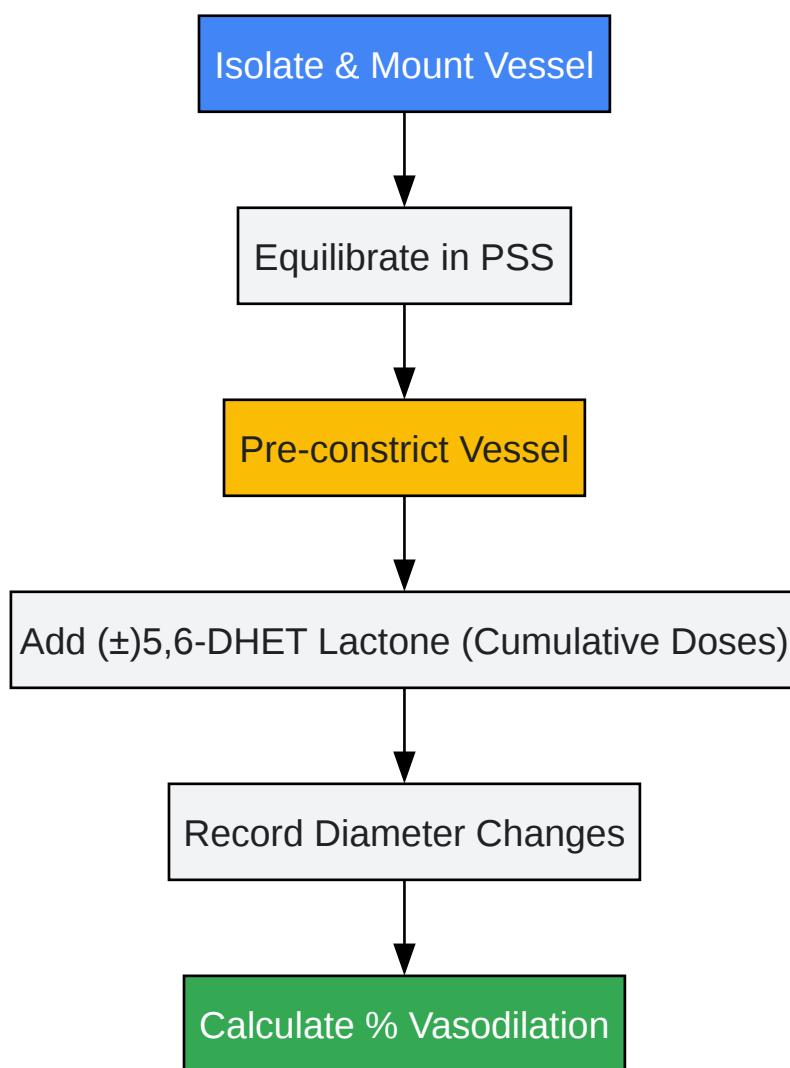
[Click to download full resolution via product page](#)

Workflow for 5,6-EET Quantification

## Protocol 2: Vasodilation Assay in Isolated Microvessels

This protocol is based on methodologies described for studying the vascular effects of **(±)5,6-DHET lactone**[\[4\]](#)[\[5\]](#)[\[7\]](#).

### Materials:


- Isolated resistance arteries (e.g., mesenteric arteries) from a suitable animal model.
- Pressure myograph system.
- Physiological salt solution (PSS).
- **(±)5,6-DHET lactone** stock solution (in ethanol or DMSO).
- Vasoconstrictor (e.g., phenylephrine or U46619).
- Endothelial channel inhibitors (optional, e.g., TRAM-34 and apamin).

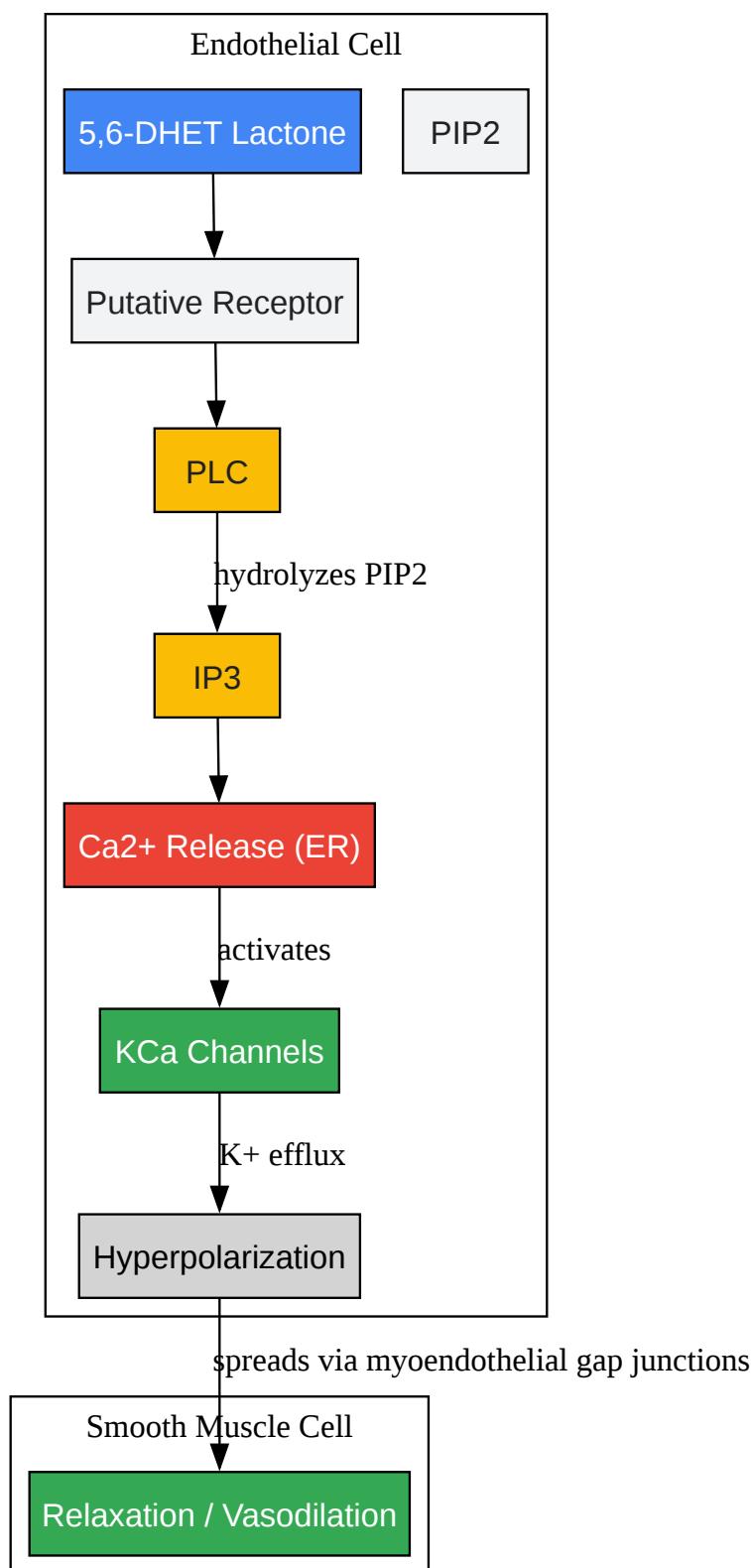
### Procedure:

- Vessel Preparation and Mounting:
  - Isolate resistance arteries and mount them on the pressure myograph.
  - Pressurize the vessels to a physiological pressure and allow them to equilibrate in PSS.
- Pre-constriction:
  - Constrict the vessels to approximately 50-70% of their baseline diameter using a vasoconstrictor.
- Dose-Response Curve Generation:
  - Add increasing concentrations of **(±)5,6-DHET lactone** to the bath and record the changes in vessel diameter at each concentration.
  - Calculate the percentage of vasodilation relative to the pre-constricted diameter.

- Mechanism of Action Studies (Optional):

- To investigate the involvement of specific signaling pathways, pre-incubate the vessels with inhibitors (e.g., TRAM-34 and apamin to block KCa channels) before generating the dose-response curve to **(±)5,6-DHET lactone**<sup>[7]</sup>.




[Click to download full resolution via product page](#)

Vasodilation Assay Workflow

## Signaling Pathways

**(±)5,6-DHET lactone** is believed to exert its vasodilatory effects through an endothelium-dependent mechanism. While the precise receptor is still under investigation, current evidence suggests the involvement of phospholipase C (PLC) and the inositol triphosphate (IP3)

signaling pathway, leading to the activation of calcium-activated potassium channels (KCa) and subsequent hyperpolarization of endothelial cells[5]. The parent compound, 5,6-EET, has also been shown to mediate vasodilation through the production of nitric oxide (NO) and prostaglandins[8].



[Click to download full resolution via product page](#)

Proposed Signaling Pathway for Vasodilation

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. 5,6- $\delta$ -DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vasodilation and blood pressure-lowering effect mediated by 5,6-EEQ lactone in 5/6 nephrectomy hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide and prostaglandins mediate vasodilation to 5,6-EET in rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sources and Applications of High-Purity ( $\pm$ )5,6-DHET Lactone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032696#commercial-sources-of-high-purity-5-6-dhet-lactone>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)